molecular formula C19H22N2O3 B8529134 Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI)

Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No. B8529134
M. Wt: 326.4 g/mol
InChI Key: PNBZVGKORYMSTK-UHFFFAOYSA-N
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Patent
US07495018B2

Procedure details

To 5-[2-(tert-butoxycarbonylamino)-4-pyridyl]-2-ethyl-4-(3-methylphenyl)-1,3-thiazole (synthesized from 2-(2-tert-butoxycarbonylamino-4-pyridyl)-1-(3-methylphenyl)ethanone (35 g, 170 mmol) according to the method described in Example 3) was added 2N-hydrochloric acid (200 mL), and the mixture was stirred for 1 hour at 100° C. The reaction mixture was cooled to room temperature, then, made alkaline with a 2N aqueous sodium hydrogen carbonate solution (200 mL) and aqueous sodium hydrogen carbonate solution. The resulted mixture was extracted by ethyl acetate, and the extracts were washed with water. This extracts were dried and concentrated. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=1:1) to obtain a crystal. This crystal was washed with isopropyl ether, to obtain a title compound (17 g, yield 55%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:14]=[C:13]([C:15]2[S:19][C:18]([CH2:20][CH3:21])=[N:17][C:16]=2[C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([CH3:28])[CH:23]=2)[CH:12]=[CH:11][N:10]=1)=O)(C)(C)C.C(OC(NC1C=C(CC(C2C=CC=C(C)C=2)=O)C=CN=1)=O)(C)(C)C.Cl>C(=O)([O-])O.[Na+]>[CH2:20]([C:18]1[S:19][C:15]([C:13]2[CH:12]=[CH:11][N:10]=[C:9]([NH2:8])[CH:14]=2)=[C:16]([C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([CH3:28])[CH:23]=2)[N:17]=1)[CH3:21] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=NC=CC(=C1)C1=C(N=C(S1)CC)C1=CC(=CC=C1)C
Name
Quantity
35 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)C1=CC(=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulted mixture was extracted by ethyl acetate
WASH
Type
WASH
Details
the extracts were washed with water
CUSTOM
Type
CUSTOM
Details
This extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane-ethyl acetate=1:1)
CUSTOM
Type
CUSTOM
Details
to obtain a crystal
WASH
Type
WASH
Details
This crystal was washed with isopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1SC(=C(N1)C1=CC(=CC=C1)C)C1=CC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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